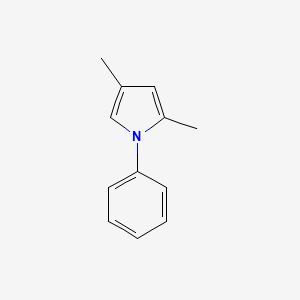
2,4-Dimethyl-1-phenylpyrrole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethyl-1-phenylpyrrole is an organic compound with the molecular formula C12H13N. It belongs to the pyrrole family, which is a class of heterocyclic aromatic organic compounds. Pyrroles are known for their significant roles in various biological and chemical processes. The presence of methyl groups at the 2 and 4 positions, along with a phenyl group at the 1 position, gives this compound unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2,4-Dimethyl-1-phenylpyrrole involves the Paal-Knorr synthesis. This method typically uses 2,5-dimethoxytetrahydrofuran and aniline as starting materials. The reaction is catalyzed by iron (III) chloride in water, resulting in the formation of the desired pyrrole derivative under mild conditions .
Another approach involves the condensation of acetophenone oxime with acetylene in the presence of potassium hydroxide and dimethyl sulfoxide (DMSO) at elevated temperatures. This method provides a high yield of 2-phenylpyrrole, which can be further methylated to obtain this compound .
Industrial Production Methods
Industrial production of this compound often employs large-scale versions of the aforementioned synthetic routes. The Paal-Knorr synthesis is favored due to its simplicity and high yield. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,4-Dimethyl-1-phenylpyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding pyrrole oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrrole derivatives.
Substitution: Electrophilic substitution reactions are common, where the phenyl group can be substituted with various electrophiles like halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Pyrrole oxides.
Reduction: Reduced pyrrole derivatives.
Substitution: Halogenated or nitro-substituted pyrroles.
Scientific Research Applications
2,4-Dimethyl-1-phenylpyrrole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with therapeutic properties.
Industry: Utilized in the production of conductive polymers and materials with unique electrical properties.
Mechanism of Action
The mechanism of action of 2,4-Dimethyl-1-phenylpyrrole involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit specific enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Phenylpyrrole: Lacks the methyl groups at the 2 and 4 positions, resulting in different chemical reactivity and properties.
2,5-Dimethyl-1-phenylpyrrole: Similar structure but with methyl groups at the 2 and 5 positions, leading to variations in steric and electronic effects.
Uniqueness
2,4-Dimethyl-1-phenylpyrrole is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and interactions with other molecules. This unique structure makes it valuable in various research and industrial applications.
Properties
CAS No. |
50691-37-7 |
|---|---|
Molecular Formula |
C12H13N |
Molecular Weight |
171.24 g/mol |
IUPAC Name |
2,4-dimethyl-1-phenylpyrrole |
InChI |
InChI=1S/C12H13N/c1-10-8-11(2)13(9-10)12-6-4-3-5-7-12/h3-9H,1-2H3 |
InChI Key |
JRQPYISLQCPHBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN1C2=CC=CC=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


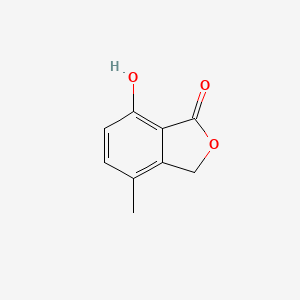
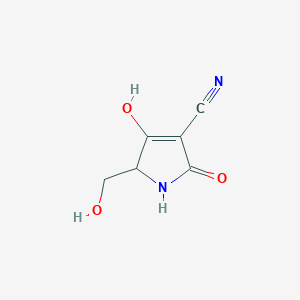
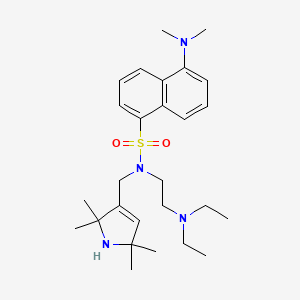
![Ethanethioic acid, S-[2-oxo-2-(1H-pyrrol-2-yl)ethyl] ester](/img/structure/B12882609.png)

![[(9-Methyl-7-oxo-7H-pyrano[3,2-e][1,3]benzoxazol-2-yl)sulfanyl]acetic acid](/img/structure/B12882619.png)
![2-(Bromomethyl)-6-(methylthio)benzo[d]oxazole](/img/structure/B12882622.png)
![1-[5-(Diethylamino)-2,4-dimethyl-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12882630.png)
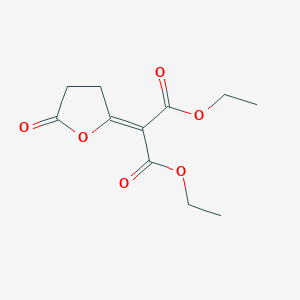
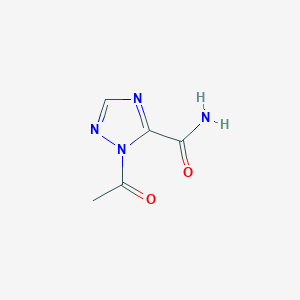
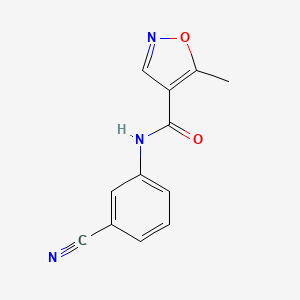
![[4-(Dimethylamino)phenyl]acetonitrile](/img/structure/B12882650.png)
![(3AR,6AR)-Tert-butyl 5-oxohexahydropyrrolo[3,2-B]pyrrole-1(2H)-carboxylate](/img/structure/B12882661.png)

